3,5-Dichloro-2-methoxyaniline
Overview
Description
3,5-Dichloro-2-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a methoxy group. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methoxyaniline can be synthesized through several methods. One common method involves the nitration of 3,5-dichloroanisole followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the structure of the derivative and the biological context .
Comparison with Similar Compounds
3,5-Dichloroaniline: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-6-methoxyaniline: Has a different substitution pattern, leading to different chemical properties and reactivity.
3,5-Dichloro-4-methoxyaniline: The position of the methoxy group affects its reactivity and applications.
Uniqueness: 3,5-Dichloro-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
3,5-dichloro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJFFUXQXCKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459044 | |
Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33353-68-3 | |
Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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